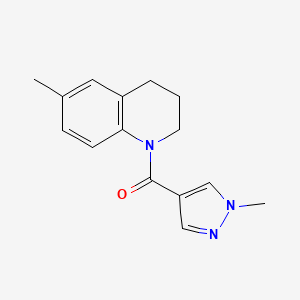
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MQPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone is not fully understood. However, it has been shown to interact with GPCRs, specifically the dopamine D3 receptor. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone acts as a partial agonist of the dopamine D3 receptor, which is involved in various neurological disorders. The interaction of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone with the dopamine D3 receptor may lead to the development of new drugs for the treatment of these disorders.
Biochemical and Physiological Effects
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been reported to increase the release of dopamine in the brain, which is involved in various neurological processes such as reward, motivation, and movement. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for research. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has also been shown to be stable under various conditions, making it suitable for long-term studies. However, one limitation of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has several potential future directions for scientific research. It may be further studied as a potential drug candidate for the treatment of various neurological disorders, including addiction, depression, and schizophrenia. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone may also be used as a tool in the study of GPCRs, which are involved in various physiological processes. Additionally, the synthesis and purification of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone may be optimized to improve its bioavailability and stability.
Synthesemethoden
The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 6-methyl-1,2,3,4-tetrahydroquinoline-2,3-dione and 1-methyl-4-(pyrazol-4-yl) piperazine under specific conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone has also been used as a tool in the study of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Eigenschaften
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-5-6-14-12(8-11)4-3-7-18(14)15(19)13-9-16-17(2)10-13/h5-6,8-10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHPRLRZVZHZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

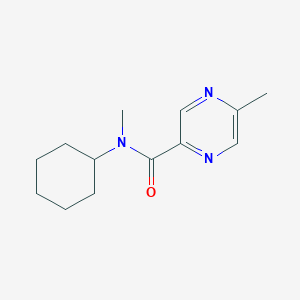
![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide](/img/structure/B7565232.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)
![2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7565247.png)
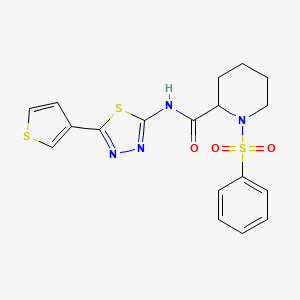
![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)
![1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea](/img/structure/B7565260.png)
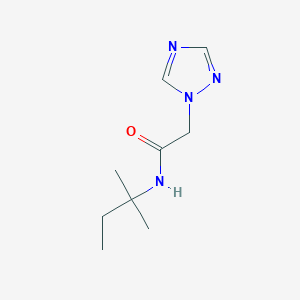
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7565269.png)
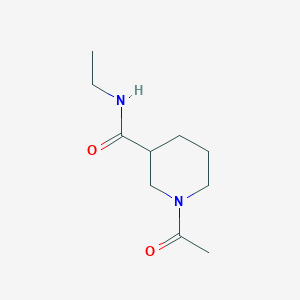


![N,2,4-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7565308.png)